H-D-Ala-pna hcl
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Overview
Description
H-D-Ala-pna hcl, also known as D-Alanine 4-nitroanilide hydrochloride, is a compound with the molecular weight of 245.67 . It is a chromogenic substrate for bacterial D-aminopeptidases .
Molecular Structure Analysis
The molecular formula of H-D-Ala-pna hcl is C9H11N3O3.HCl . The InChI code is 1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H .Chemical Reactions Analysis
H-D-Ala-pna hcl is a substrate for bacterial D-aminopeptidases . These enzymes cleave the compound, leading to the release of 4-nitroaniline .Physical And Chemical Properties Analysis
H-D-Ala-pna hcl has a molecular weight of 245.67 . It is stored at room temperature .Scientific Research Applications
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Antimicrobial Applications
- Field : Biophysics
- Application Summary : PNA is a nucleic acid mimic with high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation. PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .
- Methods of Application : To overcome the poor membrane permeability of PNA, conjugates of PNA with different molecules have been developed. These conjugates are primarily tested as PNA carriers in antibacterial and antiviral applications .
- Results : The results of these applications are not specified in the source .
-
Gene Therapeutic Applications
- Field : Molecular Biology
- Application Summary : PNA serves as an artificial functional analog of DNA. Being immune to enzymatic degradation and possessing strong affinity towards DNA and RNA, it is an ideal candidate for many medical and biotechnological applications that are of antisense and antigene in nature .
- Methods of Application : PNA can be applied as antigene and antisense agents. The antigene PNA oligomers recognize and bind complementary DNA fragments of a specific gene and interfere with its transcription. In antisense strategies, PNA hybridizes with various kinds of RNA and hinders RNA processing, transport into the cytoplasm, or translation .
- Results : The results of these applications are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLSXNWLNHQR-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala-pna hcl |
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